molecular formula C18H13FN2O4 B10894168 Methyl 2-({[3-(2-fluorophenyl)-1,2-oxazol-5-yl]carbonyl}amino)benzoate

Methyl 2-({[3-(2-fluorophenyl)-1,2-oxazol-5-yl]carbonyl}amino)benzoate

Cat. No.: B10894168
M. Wt: 340.3 g/mol
InChI Key: RAGRLQCHBYHODD-UHFFFAOYSA-N
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Description

METHYL 2-({[3-(2-FLUOROPHENYL)-5-ISOXAZOLYL]CARBONYL}AMINO)BENZOATE is a complex organic compound that belongs to the class of isoxazole derivatives Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-({[3-(2-FLUOROPHENYL)-5-ISOXAZOLYL]CARBONYL}AMINO)BENZOATE typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method is the cyclization of β-keto esters with hydroxylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-({[3-(2-FLUOROPHENYL)-5-ISOXAZOLYL]CARBONYL}AMINO)BENZOATE can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the isoxazole ring or the benzoate moiety.

    Substitution: Various substitution reactions can be performed to replace the fluorine atom or other substituents on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

METHYL 2-({[3-(2-FLUOROPHENYL)-5-ISOXAZOLYL]CARBONYL}AMINO)BENZOATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of METHYL 2-({[3-(2-FLUOROPHENYL)-5-ISOXAZOLYL]CARBONYL}AMINO)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can act as a pharmacophore, binding to active sites and modulating biological activity. The fluorophenyl group can enhance binding affinity and selectivity, while the benzoate moiety can influence the compound’s pharmacokinetics.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 2-({[3-(2-CHLOROPHENYL)-5-ISOXAZOLYL]CARBONYL}AMINO)BENZOATE
  • METHYL 2-({[3-(2-BROMOPHENYL)-5-ISOXAZOLYL]CARBONYL}AMINO)BENZOATE
  • METHYL 2-({[3-(2-IODOPHENYL)-5-ISOXAZOLYL]CARBONYL}AMINO)BENZOATE

Uniqueness

METHYL 2-({[3-(2-FLUOROPHENYL)-5-ISOXAZOLYL]CARBONYL}AMINO)BENZOATE is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s metabolic stability, binding affinity, and overall pharmacological profile compared to its chloro, bromo, and iodo analogs.

Properties

Molecular Formula

C18H13FN2O4

Molecular Weight

340.3 g/mol

IUPAC Name

methyl 2-[[3-(2-fluorophenyl)-1,2-oxazole-5-carbonyl]amino]benzoate

InChI

InChI=1S/C18H13FN2O4/c1-24-18(23)12-7-3-5-9-14(12)20-17(22)16-10-15(21-25-16)11-6-2-4-8-13(11)19/h2-10H,1H3,(H,20,22)

InChI Key

RAGRLQCHBYHODD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=CC(=NO2)C3=CC=CC=C3F

Origin of Product

United States

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